molecular formula C18H20F3N5O2 B2656097 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2097890-12-3

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

Cat. No.: B2656097
CAS No.: 2097890-12-3
M. Wt: 395.386
InChI Key: GVRDPLALSRZNRC-UHFFFAOYSA-N
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Description

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c19-18(20,21)14-9-15(23-10-22-14)26-7-5-11(6-8-26)24-17(27)16-12-3-1-2-4-13(12)25-28-16/h9-11H,1-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDPLALSRZNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

\text{Molecular Formula C 18}H_{19}F_{3}N_{4}O_{2}}

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria, although the specific activity of this compound remains to be fully characterized .

Anticancer Activity

Benzoxazole derivatives are known for their cytotoxic effects on several cancer cell lines. Studies have demonstrated that certain derivatives can inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The structure–activity relationship (SAR) suggests that modifications to the benzoxazole core can enhance anticancer potency .

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BA54910.5
Compound CPC312.0

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and promotes interaction with biological membranes, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Efficacy : A recent study evaluated a series of benzoxazole derivatives for their anticancer properties and found that introducing substituents at specific positions significantly increased potency against various cancer cell lines .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that structural modifications could lead to enhanced inhibitory effects .

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